![molecular formula C27H16O B1595455 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one CAS No. 641-57-6](/img/structure/B1595455.png)
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one
描述
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one is an organic compound with the molecular formula C27H16O It is known for its unique structure, which includes a cyclopenta[a]acenaphthylene core with phenyl groups at the 7 and 9 positions
准备方法
Synthetic Routes and Reaction Conditions
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one can be synthesized through a Knoevenagel condensation reaction. This involves the reaction between acenaphthylene-1,2-dione and diphenylacetone, resulting in the formation of the desired compound with a high yield of 96% . The reaction typically requires a base catalyst and is carried out under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up from laboratory conditions. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
化学反应分析
Types of Reactions
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the cyclopenta[a]acenaphthylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one has several scientific research applications, including:
Chemistry: Used as a building block for constructing multi-substituted polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices
作用机制
The mechanism of action of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2,5-Diphenyl-3,4-(naphthalene-1,8-diyl)-2,4-cyclopentene-1-one
- Acecyclone
Uniqueness
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one stands out due to its unique cyclopenta[a]acenaphthylene core and the positioning of the phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a different set of functionalization possibilities and potential biological activities .
属性
IUPAC Name |
7,9-diphenylcyclopenta[a]acenaphthylen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16O/c28-27-23(18-9-3-1-4-10-18)25-20-15-7-13-17-14-8-16-21(22(17)20)26(25)24(27)19-11-5-2-6-12-19/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGHPFDLUNMBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C2=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295913 | |
| Record name | 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641-57-6 | |
| Record name | NSC106262 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
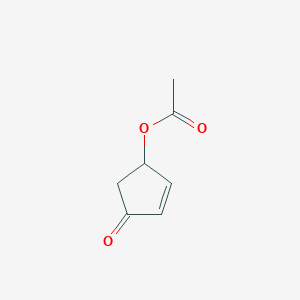
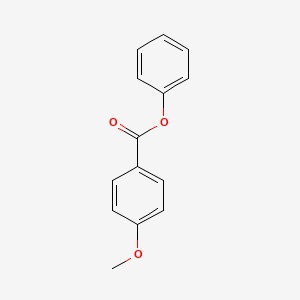
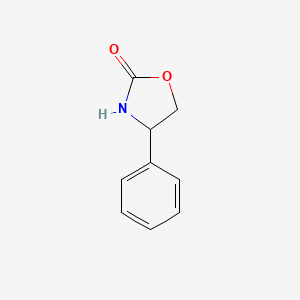
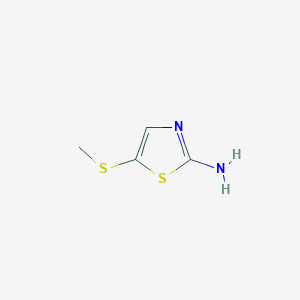
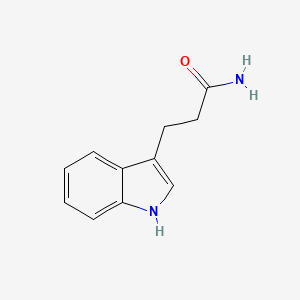
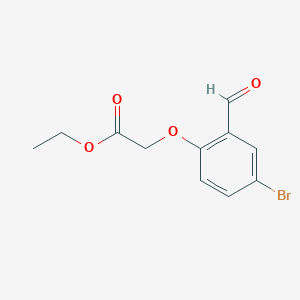
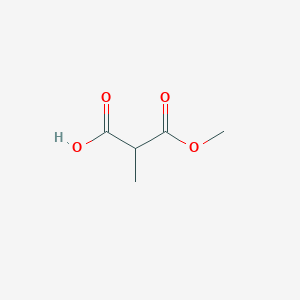
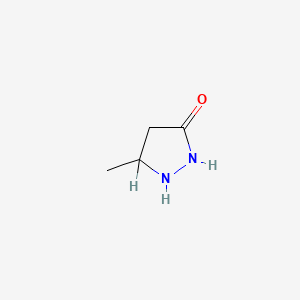

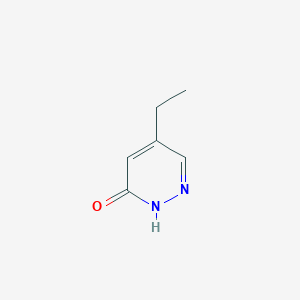
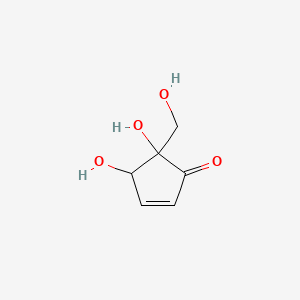
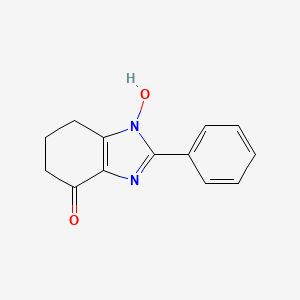
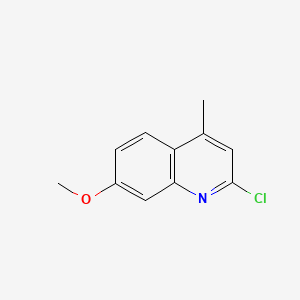
![4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1595395.png)
